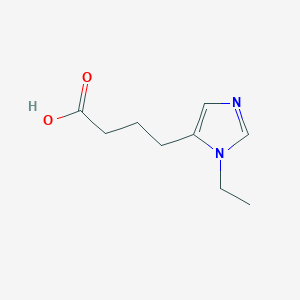

4-(1-Ethyl-1h-imidazol-5-yl)butanoic acid

Description

4-(1-Ethyl-1h-imidazol-5-yl)butanoic acid is a chemical compound with the molecular formula C9H14N2O2. It belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties. This compound features an imidazole ring substituted with an ethyl group and a butanoic acid chain, making it a versatile molecule for various applications.

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-(3-ethylimidazol-4-yl)butanoic acid |

InChI |

InChI=1S/C9H14N2O2/c1-2-11-7-10-6-8(11)4-3-5-9(12)13/h6-7H,2-5H2,1H3,(H,12,13) |

InChI Key |

KELLQIYBELDQQL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1h-imidazol-5-yl)butanoic acid typically involves the condensation of 1-ethylimidazole with a suitable butanoic acid derivative. One common method is the reaction of 1-ethylimidazole with 4-chlorobutanoic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 4-(1-Ethyl-1h-imidazol-5-yl)butanoic acid may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is often purified through recrystallization or chromatography techniques to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1h-imidazol-5-yl)butanoic acid undergoes several types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ethyl group on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of 4-(1-ethyl-1h-imidazol-5-yl)butanol.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

4-(1-Ethyl-1h-imidazol-5-yl)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1h-imidazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The carboxylic acid group can also form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

4-(1-Ethyl-1h-imidazol-5-yl)butanoic acid can be compared with other imidazole derivatives such as:

4-(1H-Imidazol-1-yl)butanoic acid: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

4-(1-Methyl-1H-imidazol-5-yl)butanoic acid: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

4-(1-Propyl-1H-imidazol-5-yl)butanoic acid: Has a longer alkyl chain, which can influence its solubility and interaction with biological targets .

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of imidazole derivatives.

Biological Activity

4-(1-Ethyl-1H-imidazol-5-yl)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antiviral therapy. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

4-(1-Ethyl-1H-imidazol-5-yl)butanoic acid is characterized by its imidazole ring, which is known for conferring various biological activities. The molecular formula is with a molecular weight of 154.17 g/mol. The presence of the imidazole moiety is significant as it plays a crucial role in the compound's interaction with biological targets.

The biological activity of 4-(1-Ethyl-1H-imidazol-5-yl)butanoic acid can be attributed to several mechanisms:

- Anticancer Activity : Imidazole derivatives have shown promise as anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Studies indicate that compounds containing imidazole can interact with cellular proteins, leading to disrupted signaling pathways crucial for cancer cell survival .

- Antiviral Properties : Recent findings suggest that similar compounds can act as replication inhibitors for viruses such as influenza by targeting viral RNA polymerase . This mechanism highlights the potential of 4-(1-Ethyl-1H-imidazol-5-yl)butanoic acid in antiviral drug development.

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | IC50/EC50 Values | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | IC50 range: | |

| Antiviral | Influenza virus RNA polymerase | EC50 = | |

| Cytotoxicity | Hep38.7-Tet cells | CC50 > |

Case Studies and Research Findings

- Anticancer Studies : A study assessed the antiproliferative effects of imidazole derivatives on several cancer cell lines, including U87-MG (glioblastoma), HCT-116 (colon cancer), and MDA-MB-231 (breast cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating high potency against these malignancies .

- Antiviral Research : In another investigation, the compound was evaluated for its antiviral efficacy against hepatitis B virus (HBV). The findings revealed that it had comparable antiviral potency to established treatments, suggesting its potential role in therapeutic applications against viral infections .

- Mechanistic Insights : Molecular docking studies have provided insights into how 4-(1-Ethyl-1H-imidazol-5-yl)butanoic acid interacts with target proteins involved in cancer progression and viral replication. These studies demonstrated strong binding affinities, which correlate with observed biological activities .

Q & A

Q. What are the standard synthetic routes for 4-(1-Ethyl-1H-imidazol-5-yl)butanoic acid?

The compound is typically synthesized via hydrolysis of ester precursors. For example, ethyl esters of imidazole derivatives can undergo saponification under alkaline conditions (e.g., 10% NaOH at 80°C), followed by acidification to precipitate the carboxylic acid . Alternative routes may involve coupling imidazole intermediates with butanoic acid derivatives using catalysts like tetrakis(dimethylamino)ethylene (TDAE) to enhance reactivity .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Key techniques include:

Q. How is the molecular structure validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve bond lengths, angles, and confirm stereochemistry . Structural validation tools (e.g., PLATON) check for geometric outliers and twinning .

Advanced Research Questions

Q. How can synthesis yield be optimized for scale-up studies?

- Reaction Solvent : Methanol or ethanol is preferred for solubility and ease of pH adjustment during acidification .

- Catalyst Screening : TDAE improves electrophilic substitution in imidazole derivatives .

- Purification : Adjusting pH to 5–6 selectively precipitates the product, minimizing losses during filtration .

Q. How to resolve discrepancies in melting points or spectral data across studies?

- Polymorphism Analysis : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify polymorphic forms .

- Impurity Profiling : Compare HPLC retention times with synthetic intermediates to trace contaminants .

- Literature Cross-Validation : Cross-reference melting points with structurally analogous compounds (e.g., 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid, mp 313–315°C) .

Q. What computational approaches predict the biological activity of this compound?

- Molecular Docking : Simulate binding to target proteins (e.g., kinases or enzymes with imidazole-binding pockets) using software like AutoDock .

- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity data from analogs, such as carboxamide derivatives .

Q. How to address challenges in crystallizing this compound for X-ray studies?

- Solvent Screening : Use mixed solvents (e.g., methanol/water) to enhance crystal growth .

- Twinned Data Refinement : SHELXL’s twin refinement module can resolve overlapping diffraction patterns .

- High-Throughput Phasing : Employ pipelines combining SHELXC/D/E for rapid phase determination in complex crystals .

Q. What strategies mitigate side reactions during functionalization of the imidazole ring?

- Protecting Groups : Temporarily block reactive sites (e.g., -NH groups) with benzyl or tert-butyl moieties .

- Regioselective Substitution : Leverage steric and electronic effects (e.g., 5-position of imidazole is more nucleophilic) to direct reactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.